1-(Pyridin-3-yl)cyclopentan-1-ol
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Overview
Description
1-(Pyridin-3-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring bonded to a pyridine ring through a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with cyclopentanone in the presence of a reducing agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the reagent used.
Scientific Research Applications
1-(Pyridin-3-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways and exerting its effects .
Comparison with Similar Compounds
1-Cyclopenten-3-ol: Shares a similar cyclopentane structure but lacks the pyridine ring.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Contains a pyridine ring but differs in the overall structure and functional groups.
Uniqueness: 1-(Pyridin-3-yl)cyclopentan-1-ol is unique due to the combination of a cyclopentane ring and a pyridine ring connected through a hydroxyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
81417-95-0 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-pyridin-3-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H13NO/c12-10(5-1-2-6-10)9-4-3-7-11-8-9/h3-4,7-8,12H,1-2,5-6H2 |
InChI Key |
NLLHHCKIZSPZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CN=CC=C2)O |
Origin of Product |
United States |
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